molecular formula C13H21NO2 B1662743 tigloidin CAS No. 495-83-0

tigloidin

Cat. No.: B1662743
CAS No.: 495-83-0
M. Wt: 223.31 g/mol
InChI Key: UVHGSMZRSVGWDJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tropigline primarily targets a BAHD acyltransferase from Atropa belladonna, known as 3β-tigloyloxytropane synthase (TS) . This enzyme plays a crucial role in the biosynthesis of tropane alkaloids (TAs), a class of secondary metabolites characterized by an 8-azabicyclo[3.2.1] octane core .

Mode of Action

The TS enzyme catalyzes the esterification of 3-tropanol and tigloyl-CoA to form 3β-tigloyloxytropane . This compound is a key intermediate in calystegine biosynthesis and is considered a potential drug for treating neurodegenerative diseases . The catalytic mechanism of TS has been revealed through molecular docking and site-directed mutagenesis .

Biochemical Pathways

Tropigline affects the biochemical pathway involved in the biosynthesis of tropane alkaloids. Specifically, it influences the esterification of 3-tropanol, leading to the production of 3β-tigloyloxytropane . This compound is a key intermediate in calystegine biosynthesis, a process that contributes to the chemodiversity of tropane alkaloids .

Pharmacokinetics

As a general rule, a drug-like molecule possesses physicochemical properties that might enable it to become a drug should a disease-modifying receptor be identified

Result of Action

The molecular and cellular effects of Tropigline’s action are primarily related to its role in the biosynthesis of tropane alkaloids. By influencing the activity of the TS enzyme, Tropigline contributes to the production of 3β-tigloyloxytropane, a compound with potential therapeutic applications in neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tigloidine can be synthesized through the esterification of tropanol with tigloyl chloride under basic conditions . The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature and yields tigloidine as the primary product.

Industrial Production Methods

Industrial production of tigloidine involves the extraction of tropanol from natural sources, followed by its esterification with tigloyl chloride . The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as supercritical CO2 extraction and ultra-high-pressure liquid chromatography are employed to isolate and purify tigloidine from plant extracts .

Chemical Reactions Analysis

Types of Reactions

Tigloidine undergoes several types of chemical reactions, including:

    Oxidation: Tigloidine can be oxidized to form various oxidation products.

    Reduction: Reduction of tigloidine can lead to the formation of reduced tropane derivatives.

    Substitution: Tigloidine can undergo substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions include various tropane derivatives, which can be further utilized in medicinal chemistry .

Scientific Research Applications

Tigloidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Atropine: Another tropane alkaloid with similar anticholinergic properties.

    Scopolamine: Known for its use in motion sickness and postoperative nausea.

    Hyoscyamine: Used to treat various gastrointestinal disorders.

Uniqueness of Tigloidine

Tigloidine is unique due to its specific esterification with tigloyl chloride, which imparts distinct pharmacological properties compared to other tropane alkaloids . Its specific binding affinity and metabolic stability make it a valuable compound in medicinal chemistry .

Properties

CAS No.

495-83-0

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-methylbut-2-enoate

InChI

InChI=1S/C13H21NO2/c1-4-9(2)13(15)16-12-7-10-5-6-11(8-12)14(10)3/h4,10-12H,5-8H2,1-3H3

InChI Key

UVHGSMZRSVGWDJ-UHFFFAOYSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)OC1CC2CCC(C1)N2C

SMILES

CC=C(C)C(=O)OC1CC2CCC(C1)N2C

Canonical SMILES

CC=C(C)C(=O)OC1CC2CCC(C1)N2C

533-08-4
495-83-0

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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